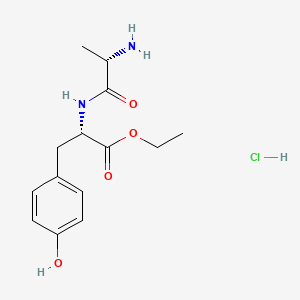

H-Ala-Tyr-OEt HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Tyr-OEt HCl typically involves the coupling of alanine and tyrosine derivatives. One common method is the use of L-amino acid ligase enzymes, which can efficiently catalyze the formation of dipeptides. For instance, the L-amino acid ligase from Bacillus subtilis has been used in combination with polyphosphate kinase to regenerate ATP, resulting in the production of H-Ala-Tyr-OEt in high yields .

Industrial Production Methods

Industrial production of this compound often involves multi-step chemical synthesis. This process includes the protection of amino groups, coupling reactions, and subsequent deprotection steps. The use of tert-butoxycarbonyl (Boc) protecting groups is common in these procedures to ensure selective reactions and high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

H-Ala-Tyr-OEt HCl can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Carboxylic acid derivatives.

Applications De Recherche Scientifique

H-Ala-Tyr-OEt HCl has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

Industry: Utilized in the development of peptide-based drugs and as a building block for more complex molecules

Mécanisme D'action

The mechanism of action of H-Ala-Tyr-OEt HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The tyrosine residue can engage in hydrogen bonding and hydrophobic interactions, while the alanine residue provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

H-Ala-Tyr-OEt HCl can be compared with other dipeptides, such as:

H-Ala-Gly-OEt HCl: Similar in structure but lacks the aromatic ring of tyrosine, resulting in different chemical and biological properties.

H-Ala-Phe-OEt HCl: Contains phenylalanine instead of tyrosine, which affects its hydrophobicity and interaction with molecular targets.

H-Ala-Leu-OEt HCl: Features leucine, leading to differences in solubility and reactivity.

This compound is unique due to the presence of the tyrosine residue, which imparts specific chemical reactivity and biological activity .

Activité Biologique

H-Ala-Tyr-OEt HCl, a dipeptide composed of alanine (Ala) and tyrosine (Tyr) linked by a peptide bond, has garnered attention in various fields of biological research due to its potential applications in studying protein interactions, enzyme specificity, and therapeutic effects. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves:

- Coupling Reactions : The dipeptide is synthesized by coupling alanine and tyrosine derivatives using L-amino acid ligase enzymes or through multi-step chemical synthesis involving protecting groups like tert-butoxycarbonyl (Boc) for selective reactions.

- Purification : Following synthesis, purification techniques such as chromatography are employed to isolate the final product with high purity.

Chemical Structure

This compound features:

- Peptide Bond : The bond between alanine and tyrosine.

- Ethyl Ester Group : At the C-terminus, enhancing solubility and stability.

- Hydrochloride Salt Formation : Facilitating better handling and storage.

This compound interacts with various biological targets:

- Protein-Protein Interactions : The tyrosine residue can engage in hydrogen bonding and hydrophobic interactions, which are crucial for protein-protein interactions. This property makes it a valuable model for studying binding sites on proteins.

- Enzyme Specificity : The compound serves as a substrate for enzymes that cleave peptide bonds, allowing researchers to investigate enzyme kinetics and mechanisms.

1. Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems. This activity is primarily attributed to the phenolic hydroxyl group present in the tyrosine residue, which can scavenge free radicals.

2. Anti-inflammatory Effects

Studies have explored the anti-inflammatory potential of dipeptides like this compound. The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Summary of Research Findings on this compound

Notable Research Examples

- Protein Interaction Studies : A study highlighted the use of this compound to investigate its role in protein-protein interactions, revealing insights into binding affinities and interaction dynamics with various enzymes.

- Antioxidant Assessment : Another research effort assessed the antioxidant capacity of this compound through various assays, confirming its effectiveness in reducing oxidative stress markers in cellular models .

- Therapeutic Applications : Investigations into the anti-inflammatory effects have shown that this compound can downregulate pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Propriétés

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4.ClH/c1-3-20-14(19)12(16-13(18)9(2)15)8-10-4-6-11(17)7-5-10;/h4-7,9,12,17H,3,8,15H2,1-2H3,(H,16,18);1H/t9-,12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRILGEJGARIVDP-CSDGMEMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.